4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine hydrochloride
Description
4-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]piperidine hydrochloride is a heterocyclic compound featuring a piperidine ring linked to a substituted imidazole moiety. The imidazole ring is functionalized at the 1-position with a 2-methoxyethyl group (-CH₂CH₂OCH₃), while the 2-position connects to the piperidine ring. The hydrochloride salt enhances solubility, a critical factor for pharmaceutical applications.
Properties
IUPAC Name |
4-[1-(2-methoxyethyl)imidazol-2-yl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O.ClH/c1-15-9-8-14-7-6-13-11(14)10-2-4-12-5-3-10;/h6-7,10,12H,2-5,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJGDABMDNCEKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CN=C1C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include this compound, have a broad range of chemical and biological properties. They are key components to functional molecules used in a variety of applications.
Mode of Action
Imidazole, a five-membered heterocyclic moiety present in this compound, is known to show both acidic and basic properties. It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen.
Biological Activity
4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine hydrochloride, with the CAS number 2034156-59-5, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₂₀ClN₃O
- Molecular Weight : 245.75 g/mol
- Structure : The compound features a piperidine ring substituted with an imidazole moiety, which is known to influence its biological interactions.
The biological activity of 4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine hydrochloride is primarily attributed to its interaction with various neurotransmitter receptors and signaling pathways. Preliminary studies suggest that it may act as a modulator of the opioid receptor system, particularly the delta-opioid receptors, which are implicated in mood regulation and pain perception .
Biological Activity Overview
- Opioid Receptor Modulation :
- Anti-inflammatory Properties :
- Neuroprotective Effects :
Table 1: Summary of Biological Activities
Detailed Research Findings
- Opioid Receptor Studies :
- Inflammatory Response :
- Neuroprotective Mechanisms :
Scientific Research Applications
Applications in Scientific Research
The applications of 4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine hydrochloride can be categorized into several key areas:
Medicinal Chemistry
This compound is being explored for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. The presence of both piperidine and imidazole rings may contribute to its biological activity, making it a candidate for further investigation in drug discovery programs.
Neuropharmacology
Research indicates that compounds with similar structures may exhibit activity at various neurotransmitter receptors. Studies have suggested that derivatives of piperidine can influence dopaminergic and serotonergic systems, which are crucial in treating conditions like depression and anxiety. The specific role of 4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine hydrochloride in these pathways remains an area for future exploration.
Antimicrobial Activity
Preliminary studies have suggested that imidazole-containing compounds possess antimicrobial properties. The compound's efficacy against various bacterial strains could be investigated, potentially leading to the development of new antibiotics or antifungal agents.
Synthesis of Novel Compounds
As a building block in organic synthesis, 4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine hydrochloride can be utilized to create more complex molecules. Its ability to serve as a precursor for various derivatives opens avenues for research into new chemical entities with tailored biological activities.
Case Study 2: Antimicrobial Testing
In another investigation, compounds containing imidazole rings were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results showed promising inhibitory effects, warranting further studies on related compounds, including 4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine hydrochloride.
Comparison with Similar Compounds
Key Observations from Structural Comparisons
Substituent Effects: Hydrophilicity: The 2-methoxyethyl group (Target) improves water solubility compared to the cyclopropylmethyl analog () . However, the ethoxyethyl group in the benzimidazole derivative () may reduce solubility due to increased hydrophobicity from the aromatic core .
Counterion Impact: Dihydrochloride salts (e.g., ) generally exhibit higher solubility than monohydrochloride salts, which may explain their prevalence in drug development pipelines .
Synthetic Accessibility :
- The discontinuation of the target compound () suggests synthetic or stability challenges. Thiazole- and pyridine-linked derivatives () may offer more robust synthesis pathways .
Notes and Implications for Further Research
Pharmacokinetic Profiling : The target compound’s discontinuation highlights the need for systematic studies on solubility, stability, and metabolic pathways of imidazole-piperidine derivatives.
Structural Diversity: Thiazole () and pyridine () modifications introduce heteroatoms that could enable novel hydrogen-bonding interactions in drug design .
Preparation Methods
General Synthetic Strategy
The preparation of 4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine hydrochloride typically involves the following key steps:
- Synthesis of the 1-(2-methoxyethyl)-1H-imidazole intermediate .
- Attachment of the imidazole moiety to the piperidine ring at the 4-position .
- Formation of the hydrochloride salt to stabilize the final compound.
Preparation of the 1-(2-methoxyethyl)-1H-imidazole Intermediate
Based on the literature on imidazole derivatives preparation:
- The 1-(2-methoxyethyl)-1H-imidazole can be synthesized via alkylation of imidazole with 2-methoxyethyl halides (e.g., 2-methoxyethyl chloride or bromide) under basic conditions.
- Typical conditions involve using a base such as potassium carbonate or sodium hydride in polar aprotic solvents like acetonitrile or dimethylformamide (DMF).
- The reaction is carried out at temperatures ranging from room temperature to reflux (approximately 80–120°C) for several hours (3–24 hours).
- The product is purified by extraction and recrystallization or chromatography.
Coupling of the Imidazole Intermediate with Piperidine
The critical step to obtain the target compound involves linking the imidazole moiety to the piperidine ring at the 4-position:
- The piperidine ring can be introduced as 4-aminopiperidine or 4-piperidone derivatives .
- A common synthetic route is nucleophilic substitution or reductive amination where the nitrogen at the 1-position of the imidazole intermediate reacts with the 4-position of piperidine.
- For example, 4-piperidone hydrochloride can be reacted with 1-(2-methoxyethyl)-1H-imidazole under reductive amination conditions using reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride in solvents like methanol or dichloromethane.
- Reaction conditions generally involve stirring at room temperature to mild heating (25–60°C) for several hours (6–24 hours).
- The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Formation of Hydrochloride Salt
- After purification of the free base compound, the hydrochloride salt is formed by treatment with anhydrous hydrogen chloride gas or by adding hydrochloric acid in an organic solvent such as diethyl ether or isopropanol.
- This step improves the compound's stability and water solubility.
- The salt is isolated by filtration or crystallization and dried under vacuum.
Representative Reaction Scheme and Conditions
| Step | Reaction | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Alkylation of imidazole | Imidazole + 2-methoxyethyl chloride, K2CO3, acetonitrile, reflux 6–12 h | Produces 1-(2-methoxyethyl)-1H-imidazole |
| 2 | Reductive amination | 1-(2-methoxyethyl)-1H-imidazole + 4-piperidone hydrochloride, NaBH3CN, MeOH, RT, 12 h | Forms 4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine free base |
| 3 | Salt formation | Treatment with HCl gas or HCl in Et2O, 0–25°C, 1–3 h | Yields hydrochloride salt |
Analytical and Purification Techniques
- Purification : Column chromatography (silica gel), recrystallization from solvents like methanol or ethyl acetate.
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and elemental analysis.
- Purity Assessment : HPLC or LC-MS to confirm compound purity (>95%).
Research Findings and Optimization Notes
- The alkylation step requires careful control of reaction time and temperature to avoid over-alkylation or side reactions.
- Reductive amination yields depend significantly on the choice of reducing agent and solvent; sodium triacetoxyborohydride often provides cleaner reactions with fewer byproducts.
- The hydrochloride salt form shows improved crystallinity and stability, facilitating storage and handling.
- Reaction yields for the overall process typically range between 60% and 85%, depending on scale and purification efficiency.
- The use of anhydrous conditions and inert atmosphere (nitrogen or argon) during sensitive steps improves product quality.
Comparative Table of Preparation Parameters
| Parameter | Alkylation of Imidazole | Reductive Amination | Hydrochloride Salt Formation |
|---|---|---|---|
| Typical Temperature | 80–120°C (reflux) | 25–60°C (room temp to mild heat) | 0–25°C |
| Solvent | Acetonitrile, DMF | Methanol, DCM | Ether, Isopropanol |
| Reaction Time | 6–12 hours | 6–24 hours | 1–3 hours |
| Key Reagents | 2-methoxyethyl chloride, base | 4-piperidone hydrochloride, NaBH3CN | HCl gas or HCl in solvent |
| Yield Range | 70–90% | 60–85% | Quantitative (salt formation) |
| Purification | Extraction, recrystallization | Chromatography, recrystallization | Filtration, drying |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine hydrochloride?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, leveraging imidazole ring functionalization. For example, refluxing intermediates with HBr under controlled conditions facilitates piperidine-imidazole coupling . Optimizing reaction parameters (e.g., temperature, pH) and using catalysts like potassium carbonate (K₂CO₃) can enhance yield . Ensure purity via column chromatography or recrystallization.
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer : Use a combination of 1H/13C NMR to verify substituent positions and piperidine-imidazole connectivity. ESI-MS confirms molecular weight, while IR spectroscopy identifies functional groups (e.g., methoxyethyl C-O stretches). Thermal stability should be assessed via TGA/DTA to inform storage conditions .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Wear PPE (gloves, goggles) to prevent skin/eye contact. Use fume hoods to avoid inhalation. In case of spills, neutralize with inert absorbents and dispose following hazardous waste guidelines. Store in sealed glass containers at room temperature, away from ignition sources .
Q. How can theoretical frameworks guide research design for this compound?
- Methodological Answer : Link synthesis to receptor-ligand interaction theories (e.g., histamine H₁/H₄ receptor binding) to hypothesize biological activity. Computational models (e.g., molecular docking) can predict binding affinities, guiding experimental validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Cross-validate ambiguous signals using 2D NMR (COSY, HSQC) to clarify coupling patterns. Isotopic labeling (e.g., deuterated solvents) may resolve overlapping peaks. Compare experimental data with simulated spectra from quantum mechanical calculations (e.g., DFT) .
Q. What strategies optimize yield in multi-step syntheses involving this compound?
- Methodological Answer : Employ Design of Experiments (DoE) to screen variables (e.g., solvent polarity, reaction time). Use HPLC monitoring to isolate intermediates and minimize side reactions. Catalytic additives (e.g., phase-transfer catalysts) can improve efficiency in methoxyethyl group incorporation .
Q. How to design experiments assessing the compound’s biological activity?
- Methodological Answer : Conduct in vitro assays (e.g., fluorescence-based binding assays) to evaluate receptor affinity. For antimicrobial studies, use standardized MIC (Minimum Inhibitory Concentration) protocols. Pair results with molecular dynamics simulations to correlate structure-activity relationships .
Q. What computational methods predict reactivity or metabolic pathways?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
